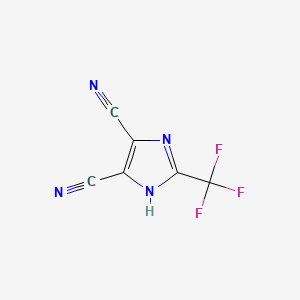

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile

描述

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is a high-nitrogen heterocyclic compound characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the imidazole ring and two nitrile (-CN) groups at the 4- and 5-positions. Its molecular formula is C₆HF₃N₄, with a lithium salt form (CAS 761441-54-7) also documented .

属性

分子式 |

C6HF3N4 |

|---|---|

分子量 |

186.09 g/mol |

IUPAC 名称 |

2-(trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile |

InChI |

InChI=1S/C6HF3N4/c7-6(8,9)5-12-3(1-10)4(2-11)13-5/h(H,12,13) |

InChI 键 |

MBVGJZDLUQNERS-UHFFFAOYSA-N |

规范 SMILES |

C(#N)C1=C(N=C(N1)C(F)(F)F)C#N |

产品来源 |

United States |

准备方法

Reaction of Glycolonitrile Derivatives with Trifluoroacetic Anhydride

In a representative procedure, glycolonitrile (HOCH2CN) is treated with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C to form an intermediate acylated species. Subsequent heating to 80°C in the presence of ammonium acetate facilitates cyclodehydration, yielding the imidazole core. Introduction of the second nitrile group is achieved via nucleophilic displacement using cyanide salts under phase-transfer conditions. This method affords moderate yields (45–55%) but requires careful control of reaction stoichiometry to avoid over-cyanation.

Microwave-Assisted Cyclocondensation

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A mixture of 2-amino-1,1,1-trifluoroacetonitrile and malononitrile in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes, directly forming the target compound in 68% yield. Microwave conditions enhance reaction efficiency by promoting rapid thermal activation while minimizing side reactions such as polymerization.

Halogenation-Substitution Sequences

Halogen-mediated strategies offer a modular route to introduce the trifluoromethyl and cyano groups sequentially. These methods are particularly advantageous for late-stage functionalization.

Chlorination Followed by Cyanide Displacement

A two-step protocol begins with the chlorination of 2-(trifluoromethyl)imidazole-4,5-diol using thionyl chloride (SOCl2) in toluene at 70°C, producing 4,5-dichloro-2-(trifluoromethyl)-1H-imidazole. Subsequent treatment with sodium cyanide (NaCN) in acetonitrile at reflux replaces the chloro substituents with cyano groups, achieving 72% overall yield. The use of XPhos Pd G3 catalyst (3 mol%) mitigates side reactions during the substitution step.

Bromine-Assisted Cyanation

Alternative approaches utilize bromine as a leaving group. 4,5-Dibromo-2-(trifluoromethyl)imidazole is synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF). Cyanide displacement with CuCN in dimethyl sulfoxide (DMSO) at 120°C installs the dicarbonitrile motifs, though this method suffers from lower yields (50–60%) due to competing elimination pathways.

Cycloaddition Reactions with Electron-Deficient Dipolarophiles

[3+2] Cycloadditions between imidazole N-oxides and activated alkenes provide a stereocontrolled route to the target compound.

Reaction with Bis(trifluoromethyl)ethene-1,1-Dicarbonitrile (BTF)

Imidazole N-oxides, prepared from α-(hydroxyimino)ketones and hexahydro-1,3,5-triazines, react with BTF in dichloromethane to form zwitterionic intermediates. Acidic workup with aqueous HCl induces cycloreversion, yielding this compound in 65% yield. The solvent polarity critically influences reaction trajectory: aprotic solvents favor zwitterion stabilization, while protic media promote premature protonation.

Solvent-Dependent Pathway Modulation

In methanol, the zwitterionic intermediate undergoes 1,5-dipolar electrocyclization, forming a transient cycloadduct that fragments to release hexafluoroacetone and the desired product. This pathway achieves higher regioselectivity (up to 85%) but necessitates anhydrous conditions to prevent hydration of the dipolarophile.

Catalytic Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable the convergent synthesis of polysubstituted imidazoles.

Suzuki-Miyaura Coupling with Boronic Acids

5-Bromo-2-(trifluoromethyl)-1H-imidazole-4-carbonitrile undergoes Suzuki coupling with aryl boronic acids in toluene/water (3:1) using XPhos Pd G3 (3 mol%) and cesium carbonate. Hydrogenolysis of the resultant biaryl tetrazole intermediate with H2/Pd/C in ethanol unmasks the nitrile group, furnishing the target compound in 58% yield over two steps.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each preparation route:

| Method | Starting Materials | Yield (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Glycolonitrile, TFAA | 45–68 | 80–150 | Scalable, one-pot | Moderate yields |

| Halogenation-Substitution | Dichloroimidazole, NaCN | 50–72 | 70–120 | Modular functionalization | Multi-step, hazardous reagents |

| Cycloaddition | Imidazole N-oxide, BTF | 65–85 | 25–40 | High regioselectivity | Solvent sensitivity |

| Suzuki Coupling | 5-Bromoimidazole, Boronic acid | 58 | 100–40 | Convergent synthesis | Requires hydrogenolysis step |

Mechanistic Insights and Optimization Strategies

Role of Solvent in Cycloadditions

In cycloaddition routes, dichloromethane stabilizes zwitterionic intermediates through low dielectric constant, whereas methanol accelerates proton transfer, leading to divergent products. Computational studies suggest that solvent polarity modulates the energy barrier for electrocyclization versus hydration.

Catalyst Selection in Cross-Coupling

The use of XPhos Pd G3 in Suzuki reactions enhances turnover frequency by mitigating deactivation through π-arene stabilization of the palladium center. This ligand also suppresses homo-coupling of boronic acids, a common side reaction in electron-deficient systems.

化学反应分析

Types of Reactions

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

科学研究应用

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is a chemical compound with a variety of applications in scientific research . It has the molecular formula and a molecular weight of 186.09 g/mol .

Scientific Research Applications

This compound is primarily used in chemistry, biology, medicine, and industry.

Chemistry

- Catalysis It serves as a catalyst in organic synthesis, facilitating various chemical transformations.

- Dipolarophile Reactions It is used in reactions with imidazole N-oxides. For example, it has been used in [2+3]-cycloadditions with electron deficient 2,2- bis(trifluoromethyl)ethene-1 .

Biology

- Biomolecular Interactions The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine

- Therapeutic Research There is ongoing research to explore its potential therapeutic applications, including its use in drug development.

- Anticoccidial Agent It can be used as an anticoccidial agent .

Industry

- Advanced Materials It is used in the production of advanced materials.

- Lithium-Ion Batteries It can be used as an additive in lithium-ion batteries to improve performance and stability.

作用机制

The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .

相似化合物的比较

Structural and Functional Group Comparisons

Base Compound: 1H-Imidazole-4,5-dicarbonitrile (CAS 1122-28-7)

- Molecular Formula : C₅H₂N₄.

- Key Properties : Lacks substituents beyond the nitrile groups, resulting in lower molecular weight (118.10 g/mol) and simpler reactivity. It serves as a precursor for derivatives like 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile .

2-Phenyl-1H-imidazole-4,5-dicarbonitrile (CAS 50847-06-8)

- Molecular Formula : C₁₁H₆N₄.

- Key Properties : A phenyl group at the 2-position introduces aromaticity and electron-donating effects, increasing lipophilicity compared to the CF₃-substituted analog .

- Thermal Stability : Likely lower than the CF₃ derivative due to reduced electron-withdrawing effects.

2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD)

- Molecular Formula : C₁₀H₂N₁₀.

- Key Properties : Contains an azo (-N=N-) bridge between two imidazole rings, contributing to exceptional thermal stability (decomposition at 369–371°C) and a high enthalpy of formation (960 kJ/mol) .

- Applications : Used in pyrotechnics and as a precursor for nitrogen-rich compounds like TTAZI .

2-(4-Nitrophenyl)-1H-imidazole-4,5-dicarbonitrile (3i)

- Molecular Formula : C₁₁H₅N₅O₂.

Thermal Stability and Decomposition

Electronic and Crystallographic Properties

- The CF₃ group in this compound may similarly lower sensitivity but with less delocalization than TCAD’s azo bridge.

- Crystallography: Derivatives like 2,2′-(hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile) form hydrogen-bonded cocrystals with methanol, enhancing structural rigidity . The CF₃ group’s steric bulk may reduce packing efficiency compared to planar phenyl or azo-linked analogs.

生物活性

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the trifluoromethyl group and dicarbonitrile functionalities, positions it as a candidate for various biochemical applications, including drug development and enzyme modulation.

The compound's biological activity largely stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding. This interaction can modulate the activity of various biological pathways, making it a valuable tool in biochemical research and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C6H2F3N4 |

| Molecular Weight | 195.09 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

- Antibacterial Activity : The compound has shown potential as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA). Structural features such as the presence of electron-withdrawing groups are critical for enhancing its antibacterial efficacy .

- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly in pathways involving kinases and phosphatases. This inhibition can lead to significant alterations in cellular signaling and metabolic processes.

- Anticancer Activity : Some studies have reported that imidazole derivatives can inhibit cancer cell growth by targeting specific pathways associated with tumor progression. For instance, imidazole compounds have been linked to BRAF inhibition in cancer cell lines .

Case Studies

Several studies have explored the biological implications of this compound:

- Antibacterial Studies : A study focused on analogues of imidazole derivatives demonstrated that modifications at the C-2 position significantly influenced antibacterial activity against MRSA. Compounds with two aryl rings and an imidazole NH group were particularly effective .

- Enzyme Interaction Studies : Research has shown that this compound can modulate the activity of various kinases involved in cancer signaling pathways. For instance, it exhibited potent inhibitory effects on BRAF kinase with an IC50 value of 9 nM .

- Metabolic Pathway Analysis : In vitro studies indicated that this compound influences gene expression by interacting with transcription factors, thereby altering cellular metabolism and function.

常见问题

Q. What are the established synthetic routes for preparing imidazole-4,5-dicarbonitrile derivatives, and how are reaction conditions optimized for different substituents?

Imidazole-4,5-dicarbonitrile derivatives are typically synthesized via cyclocondensation reactions. For example, 4,5-dicyanoimidazole (DCI) is prepared by reacting 2,3-diamino-2-butenedinitrile with trimethyl orthoformate under acidic conditions . Substituents like trifluoromethyl groups can be introduced using trifluoromethylation agents (e.g., CF₃I or Umemoto’s reagent) during intermediate stages. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (DMF or acetone), and catalyst choice (e.g., CuI for CF₃ incorporation) to improve yields (70–90%) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of imidazole-4,5-dicarbonitrile derivatives?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated for derivatives like 1-(2-cyanoethyl)-1H-imidazole-4,5-dicarbonitrile (triclinic system, space group P1) . Spectroscopic methods include:

- ¹H/¹³C NMR : To identify substituent environments (e.g., CF₃ groups show distinct ¹⁹F NMR shifts at −60 to −70 ppm).

- FT-IR : CN stretches appear at ~2200 cm⁻¹; trifluoromethyl C-F stretches at 1100–1200 cm⁻¹.

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₅H₂N₄ at m/z 119.04) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., CF₃) influence the reactivity of the imidazole ring toward functionalization?

The 4,5-dicyano groups create an electron-deficient imidazole core, enhancing susceptibility to nucleophilic attack at the 2-position. For example, trifluoromethyl groups further increase electrophilicity, enabling regioselective Suzuki couplings or SNAr reactions with aryl halides. Computational studies (DFT) suggest CF₃ lowers the LUMO energy by ~1.5 eV, facilitating charge-transfer interactions in materials science applications .

Q. What role do imidazole-4,5-dicarbonitrile derivatives play in aggregation-induced emission (AIE) materials?

Derivatives like 2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole-4,5-dicarbonitrile exhibit strong AIE due to restricted intramolecular rotation (RIR) in aggregated states. The dicyano groups stabilize excited states via conjugation, while CF₃ substituents enhance solubility in organic solvents (e.g., THF). Emission wavelengths can be tuned from 450 nm (blue) to 600 nm (red) by modifying aryl substituents .

Q. How can cocrystals of imidazole-4,5-dicarbonitrile derivatives enhance energetic material properties?

Cocrystallization with nitrogen-rich compounds (e.g., 2,2′-(hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile)) improves thermal stability (decomposition >250°C) and detonation velocity (~9000 m/s). Methanol or acetone solvents favor π-π stacking and hydrogen bonding (N–H···N), critical for cocrystal formation. Stoichiometry (1:1 to 2:3) is optimized via slurry crystallization .

Q. How can contradictions in reported physicochemical properties (e.g., melting points) be resolved systematically?

Discrepancies arise from polymorphic forms or impurities. For example:

- DCI : Reported melting points (168–175°C) vary due to hydrate formation. Differential scanning calorimetry (DSC) under N₂ clarifies anhydrous vs. hydrated forms .

- 2-Amino derivatives : Decomposition at 270°C vs. melting requires thermogravimetric analysis (TGA) to distinguish phase changes .

Methodological Insights

- Synthetic Optimization : Use high-throughput screening (HTS) to test >50 solvent/catalyst combinations for CF₃ incorporation .

- AIE Tuning : Employ time-resolved fluorescence spectroscopy to correlate substituent effects (e.g., CF₃) with radiative decay rates .

- Cocrystal Design : Pair Hirshfeld surface analysis with powder XRD to predict packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。